Undec-5-en-1-ol

説明

BenchChem offers high-quality Undec-5-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undec-5-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

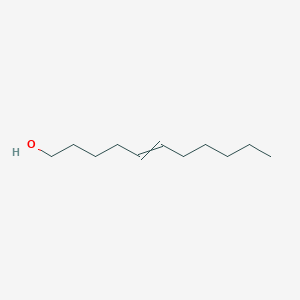

Structure

3D Structure

特性

CAS番号 |

64275-77-0 |

|---|---|

分子式 |

C11H22O |

分子量 |

170.29 g/mol |

IUPAC名 |

undec-5-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,12H,2-5,8-11H2,1H3 |

InChIキー |

SISHRPQNHQRWQH-UHFFFAOYSA-N |

正規SMILES |

CCCCCC=CCCCCO |

製品の起源 |

United States |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (Z)-undec-5-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the molecule (Z)-undec-5-en-1-ol. As a key intermediate in the synthesis of various bioactive molecules and fine chemicals, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document moves beyond a simple listing of chemical shifts to explain the underlying principles governing the observed spectral data, grounded in established NMR theory and experimental best practices.

Introduction

(Z)-undec-5-en-1-ol is a long-chain unsaturated alcohol with the molecular formula C₁₁H₂₂O. Its structure features a cis-configured double bond between carbons 5 and 6, and a primary alcohol functional group at one end of the eleven-carbon chain. The precise location and stereochemistry of the double bond, along with the position of the hydroxyl group, give rise to a unique and predictable NMR fingerprint. This guide will dissect the ¹H and ¹³C NMR spectra of this molecule, offering a rationale for the chemical shift of each nucleus.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the carbon atoms in (Z)-undec-5-en-1-ol are numbered sequentially starting from the carbon bearing the hydroxyl group.

Caption: Numbering scheme for (Z)-undec-5-en-1-ol.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for (Z)-undec-5-en-1-ol. These predictions are generated using advanced computational algorithms that provide a reliable approximation of experimental values.[1]

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (CH₂OH) | 3.64 | Triplet (t) | 6.5 |

| H-2 (CH₂) | 1.57 | Quintet (quint) | 7.0 |

| H-3 (CH₂) | 1.35 | Multiplet (m) | - |

| H-4 (CH₂) | 2.05 | Quartet (q) | 7.0 |

| H-5 (=CH) | 5.38 | Multiplet (m) | - |

| H-6 (=CH) | 5.35 | Multiplet (m) | - |

| H-7 (CH₂) | 2.03 | Quartet (q) | 7.0 |

| H-8 (CH₂) | 1.29 | Multiplet (m) | - |

| H-9 (CH₂) | 1.31 | Multiplet (m) | - |

| H-10 (CH₂) | 1.27 | Sextet (sxt) | 7.3 |

| H-11 (CH₃) | 0.89 | Triplet (t) | 7.1 |

| OH | Variable | Singlet (s, broad) | - |

Analysis of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (Z)-undec-5-en-1-ol reveals several distinct regions characteristic of its structure.

-

Olefinic Protons (H-5 and H-6): The protons directly attached to the double bond, H-5 and H-6, are expected to resonate in the downfield region around 5.35-5.38 ppm.[2] This significant downfield shift is due to the deshielding effect of the π-electron cloud of the double bond, a phenomenon known as magnetic anisotropy. The multiplicity of these signals is complex due to coupling with each other (vicinal coupling) and with the adjacent methylene protons (allylic coupling).

-

Protons Alpha to the Hydroxyl Group (H-1): The methylene protons on C-1, being directly attached to the carbon bearing the electronegative oxygen atom, are deshielded and appear at approximately 3.64 ppm.[3] The signal is a triplet due to coupling with the two neighboring protons on C-2.

-

Allylic Protons (H-4 and H-7): The protons on the carbons adjacent to the double bond (C-4 and C-7) are known as allylic protons. They are deshielded compared to typical alkane protons and are predicted to resonate around 2.03-2.05 ppm.[4] This deshielding is a result of their proximity to the double bond. These signals appear as quartets due to coupling with the adjacent methylene and olefinic protons.

-

Aliphatic Protons (H-2, H-3, H-8, H-9, H-10): The remaining methylene protons in the alkyl chain (H-2, H-3, H-8, H-9, H-10) appear in the more shielded region of the spectrum, between 1.27 and 1.57 ppm. Their signals often overlap, resulting in complex multiplets.

-

Terminal Methyl Protons (H-11): The protons of the terminal methyl group (C-11) are the most shielded in the molecule, giving rise to a triplet at approximately 0.89 ppm due to coupling with the adjacent methylene protons on C-10.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding. It typically appears as a broad singlet and its position is not a reliable diagnostic feature without further experiments like a D₂O shake.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for (Z)-undec-5-en-1-ol are presented in the table below.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (CH₂OH) | 62.5 |

| C-2 (CH₂) | 32.4 |

| C-3 (CH₂) | 25.7 |

| C-4 (CH₂) | 29.3 |

| C-5 (=CH) | 129.8 |

| C-6 (=CH) | 129.2 |

| C-7 (CH₂) | 27.2 |

| C-8 (CH₂) | 31.8 |

| C-9 (CH₂) | 22.6 |

| C-10 (CH₂) | 29.1 |

| C-11 (CH₃) | 14.1 |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information for the structural elucidation of (Z)-undec-5-en-1-ol.

-

Olefinic Carbons (C-5 and C-6): The sp²-hybridized carbons of the double bond resonate in the downfield region, predicted at 129.8 and 129.2 ppm.[5] This is a characteristic range for carbons involved in a double bond.

-

Carbon Alpha to the Hydroxyl Group (C-1): The carbon atom bonded to the hydroxyl group (C-1) is significantly deshielded due to the electronegativity of the oxygen atom and appears at approximately 62.5 ppm.[3]

-

Aliphatic Carbons (C-2, C-3, C-4, C-7, C-8, C-9, C-10): The sp³-hybridized carbons of the alkyl chain appear in the upfield region of the spectrum, with predicted chemical shifts ranging from 22.6 to 32.4 ppm. The specific chemical shift of each carbon is influenced by its distance from the electron-withdrawing hydroxyl group and the double bond.

-

Terminal Methyl Carbon (C-11): The terminal methyl carbon (C-11) is the most shielded carbon in the aliphatic chain, resonating at approximately 14.1 ppm.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of (Z)-undec-5-en-1-ol, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like (Z)-undec-5-en-1-ol.[6]

-

Concentration: For ¹H NMR, a concentration of 5-20 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

-

Sample Handling:

-

Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry vial.

-

Use a pipette to transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[6]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

Caption: Workflow for NMR sample preparation.

Data Acquisition

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).[6]

-

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

Caption: General workflow for NMR data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of (Z)-undec-5-en-1-ol provide a wealth of information that allows for its unambiguous identification and structural confirmation. The key spectral features, including the downfield shifts of the olefinic and carbinol protons and carbons, the characteristic signals of the allylic protons, and the upfield signals of the aliphatic chain, all contribute to a unique spectral fingerprint. By understanding the principles behind these chemical shifts and following proper experimental procedures, researchers can confidently utilize NMR spectroscopy in their work with this important molecule.

References

-

Magritek. (2015, February 16). New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT. Retrieved from [Link]

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Heriot-Watt University & Oxford Instruments. (n.d.). Measurement of beverage ABV by Benchtop NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-5-Undecen-2-one. Retrieved from [Link]

-

American Chemical Society. (n.d.). First semester laboratory using NMR to determine alcohol by volume in alcoholic beverages. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta. Retrieved from [Link]

-

Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds? Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

NextSDS. (n.d.). (5Z)-undec-5-en-1-ol — Chemical Substance Information. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

PubChem. (n.d.). 5-Octen-1-ol, (5Z)-. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). (5Z)-5-undecen-3-yn-1-ol. Retrieved from [Link]

-

PubChemLite. (n.d.). (z)-5-undecen-1-ol (C11H22O). Retrieved from [Link]

-

NMRdb. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). 5-Decen-1-ol, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

-

FNR- Fonds National de la Recherche, Luxembourg & University of Luxembourg. (2022, October 14). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Spyros, A., & Dais, P. (2019). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 24(1), 12.

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. emerypharma.com [emerypharma.com]

- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

A Technical Guide to the Biosynthesis of Unsaturated Fatty Alcohol Pheromones: Elucidating the Pathway of (Z)-7-Dodecen-1-ol

Preamble: This guide addresses the topic of undec-5-en-1-ol's role in insect pheromone biosynthesis. An extensive review of the current scientific literature reveals that undec-5-en-1-ol is not a widely identified or characterized component of insect pheromone blends. Consequently, a detailed guide on its specific biosynthetic pathway is not feasible at this time.

However, the core biochemical principles governing the formation of unsaturated fatty alcohol pheromones are highly conserved across numerous insect species. To provide a scientifically rigorous and practically useful resource, this guide will use a well-documented, structurally analogous molecule—(Z)-7-dodecen-1-ol (Z7-12:OH) —as a model system. Z7-12:OH is a key pheromone component for several lepidopteran species, including the black cutworm (Agrotis ipsilon), and its biosynthesis encapsulates the fundamental enzymatic steps relevant to the user's topic.[1][2] By examining this pathway, researchers can gain the foundational knowledge and methodological insights applicable to the study of any novel C10-C18 unsaturated fatty alcohol pheromone.

The Foundational Framework of Type I Pheromone Biosynthesis

The majority of moth sex pheromones, classified as Type I, are straight-chain (C10–C18) unsaturated alcohols, aldehydes, or acetate esters derived from fatty acid metabolism.[3] The biosynthesis is a modular process occurring within specialized pheromone gland (PG) cells, transforming common metabolic precursors into highly specific signaling molecules. This transformation relies on a dedicated enzymatic toolkit, including fatty acid synthases (FAS), fatty acyl-CoA desaturases (FADs), chain-shortening enzymes (typically via limited β-oxidation), and pheromone gland-specific fatty acyl-CoA reductases (pgFARs).[4][5] The entire process is under precise temporal control, often initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which ensures pheromone production is synchronized with reproductive readiness and calling behavior.[2][6][7]

A Case Study: The Biosynthetic Pathway of (Z)-7-Dodecen-1-ol

The formation of Z7-12:OH from primary metabolism is a multi-step process involving chain-length modification, desaturation, and functional group conversion. While multiple routes may exist, a predominant pathway involves the desaturation of a long-chain fatty acid followed by controlled chain shortening.[1]

The key steps are as follows:

-

De Novo Fatty Acid Synthesis: The pathway originates with acetyl-CoA. Fatty Acid Synthase (FAS) catalyzes the synthesis of saturated fatty acid precursors, primarily palmitoyl-CoA (16:CoA) and stearoyl-CoA (18:CoA).[1]

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond into the saturated precursor. For the Z7-12:OH pathway, a Δ11-desaturase acts on palmitoyl-CoA (16:CoA) to introduce a cis double bond between carbons 11 and 12, yielding (Z)-11-hexadecenoyl-CoA (Z11-16:CoA).[8][9] This specificity is crucial; different desaturases acting on the same precursor can generate entirely different pheromone blends in other species.[10]

-

Chain Shortening (Limited β-Oxidation): The Z11-16:CoA intermediate undergoes two cycles of peroxisomal β-oxidation. Acyl-CoA oxidases catalyze the removal of two-carbon units, shortening the chain from C16 to C12.[8][11] This controlled process converts Z11-16:CoA into (Z)-7-dodecenoyl-CoA (Z7-12:CoA).

-

Reduction to Alcohol: In the final step, a pheromone gland-specific fatty acyl-CoA reductase (pgFAR) catalyzes the NADPH-dependent reduction of the thioester group of Z7-12:CoA to a primary alcohol, yielding the final pheromone component, (Z)-7-dodecen-1-ol.[2]

Further modification, such as acetylation by an acetyltransferase, can convert the alcohol to its corresponding acetate ester, another common pheromone component in many species.[2]

The Experimentalist's Toolkit: Methodologies for Pathway Elucidation

Validating a proposed biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, stable isotope tracing, and molecular biology. The following protocols provide a self-validating system for researchers aiming to characterize novel pheromone biosynthetic pathways.

Protocol 1: Pheromone Gland Extraction and GC-MS Analysis

Causality: The foundational step is to identify the chemical compounds present in the pheromone gland. Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary sensitivity and specificity to separate and identify volatile and semi-volatile compounds in complex biological extracts.[12]

Methodology:

-

Gland Dissection: Anesthetize a calling female moth (typically during the scotophase) on ice. Under a stereomicroscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine forceps.[12]

-

Solvent Extraction: Immediately place the dissected gland into a 2 mL glass vial containing 20-50 µL of high-purity n-hexane. Gently crush the tissue with a clean glass rod to facilitate extraction.[9][12] Let stand for 10-15 minutes.

-

Sample Preparation: Carefully transfer the hexane extract to a clean vial insert. The sample is now ready for analysis. For quantification, a known amount of an internal standard (e.g., a C15 or C17 hydrocarbon) should be added to the hexane prior to extraction.

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the extract into a GC-MS system equipped with a non-polar or mid-polar capillary column (e.g., HP-5ms).

-

GC Program: Use a temperature program designed to separate C10-C18 fatty alcohols and their derivatives. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.[9]

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Data Analysis: Identify compounds by comparing their retention times and mass spectra to those of authentic synthetic standards. This will confirm the presence of Z7-12:OH and other potential precursors or pheromone components.

Protocol 2: Pathway Elucidation via Stable Isotope Labeling

Causality: To unequivocally demonstrate the biosynthetic relationships between molecules, stable isotope-labeled precursors are administered to the insect. The incorporation of the label (e.g., deuterium, ¹³C) into downstream products is tracked by GC-MS, providing direct evidence of the metabolic conversion.[13][14]

Methodology:

-

Precursor Preparation: Prepare solutions of deuterium-labeled fatty acids (e.g., [16,16,16-²H₃]hexadecanoic acid, D₃-16:acid) in a suitable carrier like dimethyl sulfoxide (DMSO) at a concentration of ~40 µg/µL.[8][9]

-

Topical Application: During the active period of pheromone synthesis, topically apply a small volume (0.4-0.5 µL) of the labeled precursor solution directly onto the extruded pheromone gland of a live female moth.[9] A control group should be treated with DMSO only.

-

Incubation: Allow the moth to metabolize the precursor for a defined period, typically 1-4 hours.[9]

-

Extraction and Analysis: Following incubation, extract the pheromone gland as described in Protocol 1.

-

GC-MS Analysis (Selected Ion Monitoring): Analyze the extract by GC-MS. In addition to a full scan, use Selected Ion Monitoring (SIM) to look for the molecular ions (M⁺) and characteristic fragment ions of the expected labeled products. For example, when tracing D₃-16:acid, the resulting Z7-12:OH would show an increase in mass corresponding to the retention of the deuterium label, confirming that the C16 acid was chain-shortened and reduced to the C12 alcohol.[13]

| Precursor Administered | Expected Labeled Product | Mass Shift (Da) | Implication |

| D₃-16:Acid | D₃-(Z)-7-Dodecen-1-ol | +3 | 16:Acid is a precursor and is chain-shortened. |

| D₅-(Z)-11-Tetradecenoic Acid | D₅-(Z)-9-Dodecen-1-ol | +5 | Z11-14:Acid is chain-shortened to Z9-12:Acid. |

Table 1: Example data interpretation from stable isotope labeling experiments.

Protocol 3: Functional Characterization of Enzymes in a Heterologous Yeast System

Causality: Isotope labeling confirms the pathway, but identifying the specific enzymes requires molecular techniques. By expressing candidate genes (identified via pheromone gland transcriptome sequencing) in a host system like yeast, which performs basic fatty acid metabolism but does not produce the pheromone, one can directly test the function of an individual enzyme.[4][11][15]

Methodology:

-

Gene Identification & Cloning: Based on transcriptome data from the pheromone gland, identify candidate desaturase and reductase genes by homology to known pheromone-biosynthetic enzymes. Amplify the full-length coding sequence via RT-PCR and clone it into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae or the oleaginous yeast Yarrowia lipolytica).[11][15]

-

Expression and Substrate Feeding:

-

Grow the transformed yeast culture under inducing conditions (e.g., in galactose-containing medium for the GAL1 promoter).

-

Supplement the culture medium with the putative fatty acid precursor (e.g., palmitic acid for a Δ11-desaturase test, or (Z)-7-dodecenoyl-CoA for a reductase test). Fatty acid methyl esters (FAMEs) are often used as they are more soluble in the medium.[8]

-

-

Lipid Extraction: After a 48-72 hour incubation, harvest the yeast cells by centrifugation. Saponify the total lipids using methanolic KOH and extract the fatty acids (for a desaturase assay) or fatty alcohols (for a reductase assay) with hexane.

-

Derivatization and GC-MS Analysis:

-

For a desaturase assay, methylate the extracted fatty acids (e.g., with BF₃-methanol) to form FAMEs.

-

Analyze the FAME or fatty alcohol fraction by GC-MS.

-

-

Data Analysis: Compare the GC-MS profile of yeast expressing the candidate gene to a control strain (transformed with an empty vector). The appearance of a new product peak corresponding to the expected desaturated fatty acid or reduced alcohol confirms the enzyme's function. For example, yeast expressing a functional Δ11-desaturase, when fed palmitic acid, will produce (Z)-11-hexadecenoic acid.[8]

Broader Implications for Research and Development

A thorough understanding of pheromone biosynthetic pathways provides critical knowledge for both fundamental science and applied pest management.

-

Pest Management: Knowledge of the specific enzymes involved allows for the development of targeted inhibitors that could disrupt pheromone production, forming the basis for novel and species-specific insecticides. Furthermore, key biosynthetic genes can be transferred to microbial or plant-based systems to create bio-factories for the sustainable and cost-effective production of pheromones used in mating disruption and monitoring applications.[3][15]

-

Drug Development: The enzymes in these pathways, particularly desaturases, represent a diverse catalog of biocatalysts with unique specificities. They can be harnessed in synthetic biology applications to produce high-value fatty acids and alcohols for the pharmaceutical and chemical industries.

References

-

Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. FEMS Yeast Research, 22(1). [Link]

- BenchChem (2025). The Biosynthesis of (Z)-7-Dodecen-1-ol: A Core Component of Moth Pheromones.

- BenchChem (2025). Application Note: GC-MS Analysis of Pheromone Gland Extracts.

- BenchChem (2025). Evolutionary significance of (Z)-7-Dodecen-1-ol in insect communication.

-

Serra, G., et al. (2007). A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone. Proceedings of the National Academy of Sciences, 104(49), 19448-19453. [Link]

-

Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. Journal of Chemical Ecology, 47, 248–264. [Link]

-

Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. PMC. [Link]

-

Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. PMC. [Link]

-

Hagström, Å. K., et al. (2013). A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory. Microbial Cell Factories, 12(118). [Link]

-

Zhang, S., et al. (2023). Pheromone biosynthesis activating neuropeptide family in insects: a review. Frontiers in Physiology, 14. [Link]

- Lassance, J. M., et al. (2013). Elucidation of the sex-pheromone biosynthesis producing 5,7-dodecadienes in Dendrolimus punctatus (Lepidoptera: Lasiocampidae) reveals Δ11- and Δ9-desaturases with unusual catalytic properties. Insect Biochemistry and Molecular Biology, 43(1), 20-29.

- Jurenka, R. (2003). PBAN regulation of pheromone biosynthesis in female moths. Pheromone Biochemistry and Molecular Biology.

- Yew, J. Y., & Chung, H. (2015). Multiple Δ11-desaturase genes selectively used for sex pheromone biosynthesis are conserved in Ostrinia moth genomes. Insect Biochemistry and Molecular Biology, 64, 53-61.

- Ding, B. J., & Löfstedt, C. (2011). Terminal fatty-acyl-CoA desaturase involved in sex pheromone biosynthesis in the winter moth (Operophtera brumata). Insect Biochemistry and Molecular Biology, 41(9), 715-722.

-

Goodwin, E. D., et al. (2001). Source and Cyclic Release Pattern of (Z)-7-Dodecenyl Acetate, the Pre-ovulatory Pheromone of the Female Asian Elephant. Chemical Senses, 26(7), 893-902. [Link]

- Touhara, K. (Ed.). (2013). Pheromone Signaling: Methods and Protocols. Humana Press.

- Vane, F. A., et al. (2022). Sex pheromone biosynthesis in the sugarcane borer Diatraea saccharalis: paving the way for biotechnological production. Scientific Reports, 12(1), 1-13.

-

Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Oxford Academic. [Link]

- Xia, Y., et al. (2020). Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa). ACS Sustainable Chemistry & Engineering, 8(30), 11211-11221.

-

Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. ResearchGate. [Link]

- Löfstedt, C., et al. (1988). Sex pheromone biosynthesis in the codling moth Cydia pomonella. Journal of Chemical Ecology, 14(3), 903-917.

-

Liénard, M. A., et al. (2010). Key biosynthetic gene subfamily recruited for pheromone production prior to the extensive radiation of Lepidoptera. BMC Evolutionary Biology, 10(1), 273. [Link]

- Petkevicius, K., et al. (2022). Production of Z7-12:OH, Z9-12:OH, and Z7-14:OH via peroxisomal targeting of HarFAR.

- Jurenka, R. A. (1997). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths. European Journal of Entomology, 94(4), 541-549.

-

Ghosh, S., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols, 5(3), 103293. [Link]

-

Jurenka, R. (2017). Regulation of pheromone biosynthesis in moths. Current Opinion in Insect Science, 24, 29-35. [Link]

-

Wikipedia. (n.d.). Pheromone biosynthesis activating neuropeptide. Wikipedia. [Link]

-

Rafaeli, A. (2009). Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action. General and Comparative Endocrinology, 162(1), 69-78. [Link]

-

Garcés, C., et al. (2019). Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae). PLoS ONE, 14(4), e0215769. [Link]

- Tan, K. H. (n.d.). Male Sex Pheromonal Components in Bactrocera Species – Extraction of Rectal.

- Luxová, A., & Valterová, I. (2006). Biosynthesis of Insect Pheromones. Chemické Listy, 100(4), 243-255.

- Tupec, M., et al. (2019).

- Foster, S. (2023). Stable isotope methods for insect physiology. LE STUDIUM.

- Gossert, A. D., et al. (2018). Production of isotope-labeled proteins in insect cells for NMR. ETH Research Collection.

- Guerrero, A., et al. (2007). A. GC-MS analysis of an extract of four pheromone glands of.

-

Liu, Z., et al. (2012). Optimization of fatty alcohol biosynthesis pathway for selectively enhanced production of C12/14 and C16/18 fatty alcohols in engineered Escherichia coli. Microbial Cell Factories, 11(65). [Link]

- Strauss, A., et al. (2018). Isotope Labeling in Insect Cells.

-

Strauss, A., et al. (2018). Isotope Labeling in Insect Cells. PMC. [Link]

-

Wang, H., et al. (2022). The Plant Fatty Acyl Reductases. International Journal of Molecular Sciences, 23(24), 16181. [Link]

-

Wang, Y., et al. (2017). Five Fatty Acyl-Coenzyme A Reductases Are Involved in the Biosynthesis of Primary Alcohols in Aegilops tauschii Leaves. Frontiers in Plant Science, 8. [Link]

-

García-Maroto, F., et al. (2002). Cloning and Molecular Characterization of the delta6-desaturase From Two Echium Plant Species: Production of GLA by Heterologous Expression in Yeast and Tobacco. Lipids, 37(4), 417-426. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ent.iastate.edu [ent.iastate.edu]

- 6. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

- 9. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. slunik.slu.se [slunik.slu.se]

- 14. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Undec-5-en-1-ol in Organic Solvents: A Comprehensive Technical Guide

Target Audience: Formulation Scientists, Medicinal Chemists, and Materials Researchers Document Type: Technical Whitepaper

Executive Summary

Understanding the solvation thermodynamics of lipidic excipients is a critical prerequisite for modern drug formulation, particularly in the design of lipid nanoparticles (LNPs), dermal penetration enhancers, and self-emulsifying drug delivery systems (SEDDS). Undec-5-en-1-ol (CAS: 64275-76-9) is an 11-carbon unsaturated fatty alcohol [1]. Its unique structural topology—combining a hydrophilic head, a hydrophobic tail, and a mid-chain steric kink—dictates a highly versatile solubility profile across various organic solvents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic solubility lists. We will explore the fundamental solvation mechanics of undec-5-en-1-ol using Hansen Solubility Parameters (HSP), map its empirical solubility across solvent classes, and provide a self-validating experimental protocol for determining liquid-in-liquid phase equilibria.

Structural Causality: The Amphiphilic Nature of Undec-5-en-1-ol

The principle of "like dissolves like" is an oversimplification in lipidic formulation. The solubility of undec-5-en-1-ol is governed by three distinct structural domains, each interacting with solvent molecules through different thermodynamic forces [2]:

-

The C11 Hydrocarbon Chain: Provides strong lipophilicity, driving miscibility in non-polar solvents via London dispersion forces.

-

The C=C Double Bond (Position 5): In its predominant Z (cis) configuration, this alkene introduces a ~30° steric kink in the alkyl chain. This prevents tight van der Waals crystal packing, rendering the compound a liquid at room temperature and significantly lowering the kinetic energy barrier required for solvation compared to its saturated analog, 1-undecanol.

-

The Primary Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, enabling solubility in polar protic solvents.

Fig 1: Structural features of undec-5-en-1-ol and their direct impact on solvation mechanics.

Theoretical Solvation Mechanics: Hansen Solubility Parameters (HSP)

To predict the solubility of undec-5-en-1-ol without exhaustive empirical testing, we utilize the Hansen Solubility Parameter (HSP) framework [3]. HSP divides the total cohesive energy density of a molecule into three quantitative parameters:

-

δD (Dispersion): Energy from non-polar, van der Waals interactions.

-

δP (Polarity): Energy from permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Solvents whose HSP coordinates lie within the "Hansen Sphere" (radius R0 ) of the solute will dissolve it. Because specific empirical HSP data for undec-5-en-1-ol is scarce, we can extrapolate its parameters by comparing it to the well-documented 1-undecanol, adjusting for the increased polarizability ( δP ) and slightly higher dispersion ( δD ) caused by the pi-electron cloud of the alkene [4].

Table 1: Estimated Hansen Solubility Parameters (HSP)

| Compound | δD (MPa 1/2 ) | δP (MPa 1/2 ) | δH (MPa 1/2 ) | Molar Volume (cm³/mol) |

| 1-Undecanol (Reference) | 16.0 | 4.1 | 9.2 | ~203.0 |

| Undec-5-en-1-ol (Estimated) | 16.2 | 4.3 | 9.2 | ~200.5 |

Insight for Formulators: The relatively low δP and high δD indicate that undec-5-en-1-ol acts primarily as a non-polar excipient, but its δH value is high enough to allow co-solvency with short-chain alcohols, making it an excellent bridging solvent in microemulsions.

Empirical Solubility Profile in Organic Solvents

Based on the theoretical HSP mapping and structural causality, the empirical solubility behavior of undec-5-en-1-ol across distinct solvent classes is summarized below. Since undec-5-en-1-ol is a liquid, "solubility" in compatible organic solvents often manifests as complete miscibility (forming a single-phase liquid at all concentrations).

Table 2: Qualitative Solubility Profile

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | Miscible | Strong δH interactions with the terminal -OH group overcome the hydrophobic penalty of the C11 tail. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Soluble to Miscible | Favorable δP interactions; these solvents act as H-bond acceptors for the fatty alcohol's hydroxyl proton. |

| Non-Polar | Hexane, Toluene, Chloroform | Miscible | Dominant δD interactions with the C11 hydrocarbon tail. The thermodynamic ideal state is easily reached. |

| Aqueous | Water, Aqueous Buffers | Insoluble (< 0.1 mg/mL) | Severe hydrophobic effect. Water's rigid δH network rejects the bulky C11 tail, leading to phase separation. |

Standardized Protocol: Liquid-in-Liquid Miscibility Determination

Because undec-5-en-1-ol is an oil at standard conditions, traditional solid-state shake-flask methods (which rely on filtering undissolved powder) are inadequate. Instead, we must use a turbidimetric/phase-separation workflow to determine the exact miscibility limits.

This protocol is designed as a self-validating system: the visual appearance of a biphasic boundary confirms saturation, while subsequent chromatographic analysis quantifies the exact thermodynamic limit.

Step-by-Step Methodology

Step 1: Solvent Preparation & Volumetric Addition

-

Select a panel of organic solvents representing diverse HSP ranges.

-

In highly controlled, hermetically sealed 20 mL glass scintillation vials, add a fixed volume of the target solvent (e.g., 5.0 mL).

-

Causality: Sealed vials are mandatory to prevent the volatilization of high-vapor-pressure solvents (like hexane or acetone), which would artificially inflate the calculated solubility limit by reducing the solvent volume.

Step 2: Titration of Undec-5-en-1-ol

-

Using a positive displacement pipette (ideal for viscous oils), incrementally add undec-5-en-1-ol to the solvent in 100 µL aliquots.

-

Vortex the mixture for 30 seconds after each addition.

Step 3: Isothermal Equilibration

-

Place the vials in an orbital shaker incubator set to 25.0°C ± 0.5°C. Agitate at 150 RPM for 24 to 48 hours.

-

Causality: Extended agitation is required to overcome the kinetic barrier of solvation in viscous lipidic mixtures, ensuring true thermodynamic equilibrium is reached before phase sampling.

Step 4: Phase Observation (Self-Validation)

-

Remove vials and allow them to stand undisturbed for 2 hours.

-

Observe against a dark background. A clear, monophasic solution indicates complete miscibility. Turbidity or the formation of a distinct second liquid layer indicates that the saturation point has been exceeded.

Step 5: Quantification (For Biphasic Systems)

-

If two phases are present, carefully extract a 50 µL aliquot from the solvent-rich phase (typically the top layer for aqueous/polar systems, or bottom layer depending on solvent density).

-

Dilute the aliquot in a universal solvent (e.g., THF) and quantify the undec-5-en-1-ol concentration using Gas Chromatography with Flame Ionization Detection (GC-FID) or HPLC-ELSD.

Fig 2: Iterative experimental workflow for liquid-in-liquid solubility and miscibility profiling.

Conclusion

Undec-5-en-1-ol exhibits a broad and highly favorable solubility profile in organic solvents. Its amphiphilic structure, combined with the fluidity imparted by the C5 double bond, makes it highly miscible in non-polar, polar aprotic, and polar protic solvents alike. By leveraging Hansen Solubility Parameters and rigorous, self-validating equilibration protocols, formulation scientists can precisely integrate this fatty alcohol into complex organic solvent matrices for advanced drug delivery and materials science applications.

References

- NextSDS. "(5Z)-undec-5-en-1-ol — Chemical Substance Information." NextSDS Database.

- BenchChem Technical Support Team. "Solubility Profile of 1-Decanol-D2 in Organic Solvents: A Technical Overview." BenchChem, 2025.

- MDPI. "A Simplified Methodology for Solvent Screening in Selective Extraction of Lipids from Microalgae Based on Hansen Solubility Parameters." MDPI, 2025.

- PharmaExcipients. "Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers." PharmaExcipients, 2025.

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Undec-5-en-1-ol

Executive Summary

The structural elucidation and quantification of unsaturated primary alcohols, such as undec-5-en-1-ol, present unique analytical challenges in Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a polar hydroxyl (-OH) group leads to poor volatility, column interaction, and peak tailing, while the aliphatic double bond (C=C) undergoes extensive migration during standard Electron Ionization (EI), obscuring its original position.

This application note details a robust, field-proven dual-derivatization workflow. By combining Dimethyl Disulfide (DMDS) adduction to fix the double bond position and Trimethylsilyl (TMS) derivatization to cap the hydroxyl group, researchers can achieve unambiguous structural characterization and high-sensitivity quantification of undec-5-en-1-ol.

Mechanistic Rationale: The Causality of Derivatization

To build a self-validating analytical method, one must understand the chemical causality driving the sample preparation steps. Analyzing undec-5-en-1-ol requires addressing two distinct functional groups:

Hydroxyl Capping via Silylation

Unprotected primary alcohols exhibit hydrogen bonding, which broadens GC peaks and reduces sensitivity. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) 1.

-

Mechanism: BSTFA acts as a potent silyl donor, replacing the active proton of the hydroxyl group with a trimethylsilyl [-Si(CH3)3] moiety.

-

Causality: The addition of 1% TMCS is critical; it acts as a catalyst by generating a highly reactive trimethylsilyl cation intermediate, ensuring quantitative conversion even in sterically hindered or complex matrices. The resulting TMS-ether is highly volatile, thermally stable, and yields a distinct [M-15]+ (loss of methyl) ion during EI-MS.

Double-Bond Localization via DMDS Adduction

Standard EI-MS of alkenols causes the double bond to migrate along the alkyl chain prior to fragmentation, making it impossible to differentiate undec-5-en-1-ol from undec-4-en-1-ol or undec-6-en-1-ol. To arrest this migration, we employ DMDS derivatization 2.

-

Mechanism: In the presence of an iodine catalyst, DMDS undergoes an electrophilic addition across the C=C bond, forming a stable bis(methylthio) derivative (a thiiranium ion intermediate is opened by a methanethiolate anion) 3.

-

Causality: The introduction of two massive, electron-rich sulfur atoms creates a highly specific cleavage plane. Under EI conditions, the C-C bond between the two methylthio-bearing carbons (C5 and C6) breaks preferentially. This yields two highly abundant, diagnostic fragment ions that mathematically pinpoint the original double-bond location 4.

Fig 1. Chemical workflow and EI-MS fragmentation pathway for undec-5-en-1-ol derivatization.

Integrated Experimental Protocol

To ensure a self-validating system, this protocol incorporates an internal standard (e.g., nonadecan-1-ol) and a sequential derivatization approach. Crucial Logic: DMDS adduction must be performed before silylation. The iodine catalyst and heating required for the DMDS reaction can partially cleave pre-existing TMS ethers.

Phase 1: DMDS Adduction

-

Sample Preparation: Transfer 50 µL of the sample extract (containing approx. 10-100 µg of undec-5-en-1-ol) into a 2 mL glass reaction vial with a PTFE-lined screw cap. Add 10 µL of the internal standard solution (nonadecan-1-ol, 1 mg/mL in hexane).

-

Solvent Evaporation: Gently evaporate the solvent to dryness under a gentle stream of high-purity nitrogen at room temperature.

-

Reagent Addition: Add 100 µL of hexane, followed by 100 µL of Dimethyl Disulfide (DMDS) and 20 µL of a 60 mg/mL solution of iodine in diethyl ether.

-

Incubation: Seal the vial tightly and incubate at 40°C for 12 hours (or 60°C for 2 hours) to ensure complete conversion of the sterically unhindered aliphatic double bond.

-

Quenching (Critical Step): Cool to room temperature. Add 1 mL of hexane and 1 mL of 5% (w/v) aqueous sodium thiosulfate (Na2S2O3).

-

Validation Check: Vortex vigorously for 30 seconds. The organic (top) layer must transition from a dark iodine color to completely colorless. If a pink/brown tint remains, add an additional 0.5 mL of sodium thiosulfate.

-

-

Extraction: Centrifuge at 2000 rpm for 2 minutes to separate the phases. Carefully transfer the upper hexane layer (containing the DMDS adduct) to a clean vial containing anhydrous sodium sulfate (Na2SO4) to remove residual moisture.

Phase 2: Silylation

-

Drying: Transfer the moisture-free hexane extract to a new vial and evaporate to complete dryness under nitrogen. Moisture must be strictly eliminated, as BSTFA reacts aggressively with water, degrading the reagent.

-

Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger) and 50 µL of BSTFA containing 1% TMCS.

-

Incubation: Seal and heat at 70°C for 30 minutes 1.

-

Final Preparation: Cool to room temperature. The sample is now ready for direct GC-MS injection. (Do not evaporate the BSTFA; inject the mixture directly).

GC-MS Parameters and Data Interpretation

Instrumental Parameters

| Parameter | Specification / Setting | Rationale |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m × 0.25mm × 0.25µm | Non-polar phase provides optimal separation for silylated aliphatic chains based on boiling point. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Ensures reproducible retention times and optimal MS source pressure. |

| Injection | 1 µL, Splitless mode (Inlet Temp: 250°C) | Maximizes sensitivity for trace-level analytes. |

| Oven Program | 60°C (hold 2 min) → 10°C/min to 280°C → 20°C/min to 320°C (hold 5 min) | Gradual ramp resolves structural isomers; high final bake-out removes heavy DMDS byproducts. |

| Ionization | Electron Ionization (EI), 70 eV | Standard energy required to generate reproducible, library-searchable fragmentation patterns. |

| MS Scan Range | m/z 50 to 550 | Captures low-mass TMS reporter ions and the high-mass molecular ion of the adduct. |

Mass Spectral Interpretation

The identification of undec-5-en-1-ol relies on calculating the mass of the fragments generated by the cleavage of the C5-C6 bond in the TMS-DMDS adduct.

-

Intact Molecule: Undec-5-en-1-ol ( C11H22O ) = 170 Da.

-

TMS-DMDS Adduct: Addition of TMS (+72 Da net) and DMDS (+94 Da) yields a molecular weight of 336 Da .

Upon 70 eV EI fragmentation, the bond between the two sulfur-bearing carbons breaks, yielding two primary fragments:

| Fragment Designation | Structural Formula | Calculated Mass (m/z) | Diagnostic Significance |

| Molecular Ion | [M]+ | 336 | Confirms total carbon number and successful dual derivatization. |

| Fragment A ( α -ion) | [TMS−O−(CH2)4−CH(SCH3)]+ | 205 | Contains the original hydroxyl group. Pinpoints the distance from the -OH to the double bond (C1 to C5). |

| Fragment B ( ω -ion) | [CH3−(CH2)4−CH(SCH3)]+ | 131 | Represents the aliphatic tail. Pinpoints the distance from the double bond to the terminal methyl (C6 to C11). |

| Reporter Ion 1 | [Si(CH3)3]+ | 73 | Universal indicator of a successfully silylated compound. |

| Reporter Ion 2 | [CH2=O−Si(CH3)3]+ | 103 | Characteristic of primary TMS-ethers. |

Mathematical Validation: The sum of the two diagnostic fragments ( 205+131=336 ) must equal the molecular ion of the adduct. If the double bond were at the C6 position (undec-6-en-1-ol), Fragment A would shift to m/z 219, and Fragment B would shift to m/z 117. This self-validating math ensures absolute confidence in the structural assignment.

Fig 2. Diagnostic mass logic for the structural validation of the undec-5-en-1-ol TMS-DMDS adduct.

Troubleshooting and Quality Control

-

Incomplete DMDS Derivatization: If the unmodified TMS-ether of undec-5-en-1-ol (m/z 242) is observed, the iodine catalyst may have degraded. Ensure the iodine/ether solution is prepared fresh weekly and stored in the dark.

-

Loss of Silylation: If peaks exhibit severe tailing or Fragment A appears at m/z 133 instead of 205, the TMS group has hydrolyzed. This is caused by residual water in the sample or expired BSTFA. Ensure rigorous drying with anhydrous Na2SO4 and strictly anhydrous pyridine.

-

Interfering Poly-sulfur Adducts: Over-incubation with DMDS can occasionally lead to cyclic sulfide artifacts. If unexpected masses (e.g., [M-47]) dominate the spectrum, reduce the DMDS incubation time to 4 hours at 40°C.

References

-

GC- and UHPLC-MS Profiles as a Tool to Valorize the Red Alga Asparagopsis armata MDPI - Applied Sciences[Link]

-

Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives PubMed - Rapid Communications in Mass Spectrometry[Link]

-

Highly Sensitive Chemical Ionization Tandem Mass Spectrometry Method for the Identification of Unsaturated Fatty Acids Derivatized by Dimethyl Disulfide ACS Publications - Analytical Chemistry[Link]

-

Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide derivatives Wiley - Rapid Communications in Mass Spectrometry[Link]

-

Tetrabutylphosphonium Bromide Catalyzed Dehydration of Diols to Dienes and Its Application in the Biobased Production of Butadiene ACS Publications - ACS Sustainable Chemistry & Engineering[Link]

Sources

- 1. GC- and UHPLC-MS Profiles as a Tool to Valorize the Red Alga Asparagopsis armata [mdpi.com]

- 2. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

catalytic hydrogenation of undec-5-en-1-ol to 1-undecanol

Application Note: Catalytic Hydrogenation of Undec-5-en-1-ol to 1-Undecanol

Executive Summary & Mechanistic Rationale

The conversion of undec-5-en-1-ol (an unsaturated aliphatic alcohol) to 1-undecanol is a fundamental reductive transformation utilized in the synthesis of surfactants, perfumery compounds, and pharmaceutical lipid excipients. This protocol details the heterogeneous catalytic hydrogenation of the internal C5=C6 double bond using Palladium on Carbon (Pd/C) under atmospheric hydrogen pressure.

Chemoselectivity & Causality: The reaction is highly chemoselective. While Pd/C is a potent catalyst, aliphatic primary alcohols are highly resistant to hydrogenolysis under mild conditions, unlike benzylic or allylic alcohols[1]. The reduction is thermodynamically driven by the exothermic conversion of a weaker C–C π -bond and an H–H σ -bond into two stronger C–H σ -bonds[2].

The transformation follows the classic Horiuti–Polanyi mechanism [3]:

-

Dissociative Adsorption: Molecular hydrogen ( H2 ) adsorbs onto the palladium metal surface, homolytically cleaving to form adjacent metal-hydride (M–H) species.

-

π -Coordination: The C5=C6 double bond of undec-5-en-1-ol approaches and π -binds to the same metal face.

-

Hydride Transfers: Two successive surface hydride transfers deliver hydrogen atoms syn across the double bond, passing through a half-hydrogenated surface alkyl intermediate.

-

Desorption: The fully saturated 1-undecanol desorbs from the catalyst surface, freeing the active site.

Horiuti-Polanyi mechanism for the Pd/C-catalyzed hydrogenation of undec-5-en-1-ol.

Experimental Design: Parameter & Catalyst Selection

To ensure a self-validating and high-yielding protocol, experimental parameters must be carefully calibrated.

Table 1: Catalyst Selection Matrix

| Catalyst Type | Chemoselectivity Profile | Reaction Conditions | Suitability for Undec-5-en-1-ol |

|---|

| 10% Pd/C | High for unhindered alkenes. | 1 atm H2 , 20 °C | Optimal . Clean reduction of C=C; primary -OH remains completely unaffected. | | PtO 2 (Adams') | Extremely active; can reduce aromatic rings. | 1–5 atm H2 , 20 °C | Suboptimal. Unnecessary reactivity increases the risk of side reactions. | | Raney Nickel | Good for nitriles/carbonyls. | >50 atm H2 , High Temp | Suboptimal. Requires specialized high-pressure reactors. |

Table 2: Quantitative Reaction Parameters

| Parameter | Value / Specification | Mechanistic Rationale |

|---|---|---|

| Solvent | Ethyl Acetate (EtOAc) | Chosen over MeOH/EtOH to eliminate the risk of trace esterification or side reactions, while providing excellent solubility for the C11 aliphatic chain. |

| Substrate Conc. | 0.1 – 0.2 M | Ensures complete dissolution and optimal mass transfer of H2 gas into the liquid phase. | | Catalyst Loading | 5 – 10 wt% (relative to substrate) | Balances reaction rate with cost. High surface area compensates for atmospheric pressure[2]. | | Agitation | > 800 RPM (Vigorous) | Hydrogenation is a triphasic (gas-liquid-solid) process. Vigorous stirring maximizes the interfacial surface area, which is the rate-limiting physical step[4]. |

Step-by-Step Methodology & Safety Protocols

WARNING: Palladium on carbon is highly pyrophoric, particularly when saturated with hydrogen gas. Never expose dry, H2 -laden Pd/C to the atmosphere[4].

Step-by-step experimental workflow for the catalytic hydrogenation process.

Phase 1: Reaction Setup & Purging

-

Substrate Loading: Charge a flame-dried round-bottom flask with undec-5-en-1-ol (1.0 equiv).

-

Solvent Addition: Add ethyl acetate (EtOAc) to achieve a 0.1–0.2 M substrate concentration.

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate). Causality: Add the catalyst in one portion to the solvent. Do not add dry solvent to dry catalyst, as solvent vapors can ignite[4].

-

Atmosphere Exchange (Crucial Safety Step): Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold or water aspirator, then backfill with Argon. Repeat this cycle three times . Causality: Complete removal of oxygen is mandatory to prevent explosive H2/O2 mixtures[4].

-

Hydrogen Introduction: Attach a hydrogen-filled balloon fitted with a needle. Evacuate the flask one final time and backfill with H2 gas.

Phase 2: Active Reaction & Monitoring

-

Agitation: Stir the reaction mixture vigorously at room temperature (20–25 °C) for 2–4 hours.

-

In-Process Control: Withdraw a 0.1 mL aliquot, filter through a micro-plug of Celite to remove Pd/C, and concentrate. Analyze via 1 H-NMR or GC-MS (See Section 4).

Phase 3: Workup & Isolation

-

Quenching the Atmosphere: Once complete, remove the H2 balloon and purge the flask with Argon for 5 minutes to displace residual hydrogen.

-

Filtration: Filter the reaction mixture through a tightly packed pad of Celite 545. Causality: Celite safely traps the finely divided Pd/C particles, preventing them from passing through standard filter paper.

-

Washing: Wash the filter cake with excess EtOAc. Safety Note: Keep the filter cake wet at all times. Transfer the wet Celite/Pd/C waste to a dedicated hazardous waste container immediately[4].

-

Concentration: Concentrate the filtrate under reduced pressure to yield 1-undecanol as a colorless oil or low-melting solid.

Analytical Validation & Troubleshooting

A robust protocol must be a self-validating system. Relying on Thin Layer Chromatography (TLC) for this specific transformation is a common pitfall.

-

The TLC Trap: Undec-5-en-1-ol and 1-undecanol have nearly identical polarities. Their retention factors ( Rf ) on normal-phase silica gel are virtually indistinguishable, rendering TLC ineffective for monitoring reaction progress.

-

Primary Validation ( 1 H-NMR): The definitive self-validating method is proton NMR. The starting material exhibits a distinct vinylic multiplet at δ 5.3–5.5 ppm corresponding to the C5 and C6 protons. The reaction is deemed strictly complete when this multiplet entirely disappears from the spectrum.

-

Secondary Validation (GC-MS): Gas chromatography coupled with mass spectrometry will show a clear mass shift. The molecular ion peak will shift from m/z 170 (undec-5-en-1-ol) to m/z 172 (1-undecanol).

Troubleshooting Incomplete Conversion: If the reaction stalls before completion, the catalyst surface has likely been poisoned or deprived of hydrogen. Do not simply add more H2 . Instead, filter off the old catalyst through Celite, concentrate the mixture, and resubject the substrate to fresh Pd/C and fresh solvent[4].

References

-

Hydrogenation of Alkenes (H2, Pd/C) | Syn Addition + Traps - OrgoSolver.[Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes - Master Organic Chemistry.[Link]

-

Catalytic Hydrogenation of Alkenes - Chemistry LibreTexts.[Link]

-

Hydrogenation (atmospheric pressure) with Pd/C - The University of Tokyo.[Link]

Sources

Technical Support Portal: Wittig Reaction Optimization for Undec-5-en-1-ol Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of (Z)-undec-5-en-1-ol. This portal is designed for researchers and process chemists encountering yield, stereoselectivity, or purification bottlenecks during the Wittig olefination of unstabilized ylides.

Below, you will find mechanistic troubleshooting guides, self-validating standard operating procedures (SOPs), and quantitative optimization data to ensure high-fidelity synthesis.

Part 1: Mechanistic Architecture & Reaction Logic

The synthesis of (Z)-undec-5-en-1-ol relies on the coupling of an unstabilized ylide (hexylidenetriphenylphosphorane) with a protected aldehyde (e.g., THP-protected 5-hydroxypentanal). Because the ylide is unstabilized, the reaction is under kinetic control, naturally favoring the cis-oxaphosphetane intermediate and subsequent (Z)-alkene formation. However, subtle environmental factors—such as counterion presence and moisture—can drastically derail both yield and stereoselectivity.

Workflow for (Z)-undec-5-en-1-ol synthesis via Wittig olefination and TPPO removal.

Part 2: Troubleshooting Guide & FAQs

Q1: My overall yield of undec-5-en-1-ol is consistently below 50% despite full consumption of the aldehyde. What is causing this? The Causality: The primary culprit is likely premature quenching of the unstabilized ylide. Unstabilized ylides are highly basic. If you are using unprotected 5-hydroxypentanal, the free terminal hydroxyl group will rapidly protonate the ylide, reverting it to the inactive phosphonium salt and halting the reaction. The Solution: You must mask the hydroxyl group using a robust protecting group like a Tetrahydropyranyl (THP) or tert-Butyldimethylsilyl (TBS) ether prior to the Wittig reaction. Furthermore, ensure your THF is rigorously dried (e.g., distilled over sodium/benzophenone), as trace moisture will competitively hydrolyze the ylide.

Q2: I am getting a 60:40 Z:E ratio. How do I maximize the (Z)-undec-5-en-1-ol stereoisomer? The Causality: Your reaction is suffering from "stereochemical drift" due to the presence of coordinating lithium salts [[1]](). When using n-Butyllithium (n-BuLi) to generate the ylide, the resulting Li+ cations coordinate with the oxaphosphetane intermediate. This lowers the activation energy for the reverse [2+2] cycloaddition, allowing the kinetically formed cis-oxaphosphetane to equilibrate into the thermodynamically more stable trans-oxaphosphetane, ultimately yielding the undesired (E)-alkene 2. The Solution: Switch to strictly lithium-free conditions. Use Sodium hexamethyldisilazide (NaHMDS) or Potassium hexamethyldisilazide (KHMDS) as your base. The larger, less coordinating Na+ or K+ counterions ensure the initial cycloaddition remains strictly irreversible.

Mechanistic divergence in Wittig stereoselectivity based on counterion presence.

Q3: Triphenylphosphine oxide (TPPO) is co-eluting with my product during silica gel chromatography. How can I remove it efficiently? The Causality: TPPO is a notoriously difficult byproduct to separate from semi-polar alkenols via standard chromatography due to severe streaking. The Solution: Exploit the physicochemical properties of TPPO rather than relying on chromatography. TPPO forms highly insoluble coordination complexes with zinc. Dissolve your crude reaction mixture in ethanol and add 1.5 to 2.0 equivalents of anhydrous Zinc Chloride (ZnCl2). Stir for 2 hours at room temperature; the TPPO-Zn complex will precipitate as a white solid that can be easily filtered off [[3]](). Alternatively, if your protected intermediate is highly non-polar, suspend the crude mixture in cold cyclohexane and filter it through a silica plug, as TPPO is virtually insoluble in cold aliphatic hydrocarbons 45.

Part 3: Quantitative Optimization Data

The following table summarizes the impact of base selection and counterion presence on the yield and stereoselectivity of unstabilized ylide olefinations.

| Base Selection | Counterion | Additive | Yield (%) | Z:E Ratio | TPPO Removal Method |

| n-BuLi | Li+ | None | 65% | 75:25 | Chromatography (High streaking) |

| n-BuLi | Li+ | LiBr | 55% | 60:40 | Chromatography (High streaking) |

| NaHMDS | Na+ | None | 88% | 94:6 | ZnCl₂ Precipitation (Clean) |

| KHMDS | K+ | None | 85% | 96:4 | ZnCl₂ Precipitation (Clean) |

Data Note: Optimal conditions for (Z)-undec-5-en-1-ol require NaHMDS or KHMDS to suppress thermodynamic equilibration.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the visual or analytical validation checkpoint is met.

Phase 1: Ylide Generation (The Nucleophile)

-

Action: In an oven-dried, argon-purged flask, suspend hexyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M). Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Action: Dropwise, add NaHMDS (1.0 M in THF, 1.15 eq). Stir for 30 minutes at -78 °C.

-

Validation Checkpoint: The cloudy white suspension must transition into a vibrant, homogeneous bright orange solution . If the solution remains pale or cloudy, the ylide has not formed (likely due to moisture or degraded base).

Phase 2: [2+2] Cycloaddition (The Coupling)

-

Action: Dissolve THP-protected 5-hydroxypentanal (1.0 eq) in a minimal amount of anhydrous THF. Add this dropwise to the orange ylide solution at -78 °C.

-

Validation Checkpoint: Upon addition, the vibrant orange color will rapidly dissipate to a pale yellow or colorless solution , visually confirming the successful consumption of the ylide and formation of the oxaphosphetane.

-

Action: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

Phase 3: TPPO Purge (The Cleanup)

-

Action: Dissolve the crude concentrated oil in a minimal volume of absolute ethanol. Add anhydrous ZnCl₂ (2.0 eq relative to the initial phosphonium salt). Stir vigorously at room temperature for 2 hours.

-

Validation Checkpoint: A dense white precipitate (TPPO-Zn complex) will form. TLC (20% EtOAc/Hexane) of the supernatant must show the complete absence of the strong UV-active baseline spot (TPPO) while retaining the high-Rf product spot.

-

Action: Filter the suspension through a Celite pad, wash with cold ethanol, and concentrate the filtrate.

Phase 4: Deprotection (The Final Polish)

-

Action: Dissolve the purified THP-protected intermediate in methanol. Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq). Stir at room temperature for 4 hours.

-

Validation Checkpoint: TLC monitoring should show the disappearance of the non-polar starting material and the appearance of a new, more polar spot (the free alcohol).

-

Action: Quench with saturated NaHCO₃, extract with dichloromethane, dry, and concentrate to yield pure (Z)-undec-5-en-1-ol.

Part 5: References

1.[4] Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Source: nih.gov | URL: 4 2.[5] Title: Removing Triphenylphosphine Oxide | Source: rochester.edu | URL: 5 3.[3] Title: How does one remove triphenylphosphine oxide from product? | Source: researchgate.net | URL: 3 4.[2] Title: Reactivity and Selectivity in the Wittig Reaction: A Computational Study | Source: acs.org | URL: 2 5.[1] Title: Wittig reaction | Source: wikipedia.org | URL: 1

Sources

Technical Support Center: Troubleshooting Undec-5-en-1-ol Esterification

Welcome to the Technical Support Center for lipid synthesis and drug development professionals. Undec-5-en-1-ol is a valuable medium-chain unsaturated fatty alcohol, but its internal (Z)-alkene and primary hydroxyl group present unique chemoselectivity and equilibrium challenges during esterification.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome low conversion rates and isolate high-purity esters.

Diagnostic Workflow for Low Conversion

Diagnostic workflow for troubleshooting low conversion in undec-5-en-1-ol esterification.

Section 1: Fischer Esterification (Acid-Catalyzed) FAQs

Q: My conversion plateaus at 60-70% when refluxing undec-5-en-1-ol with a carboxylic acid. How can I drive the reaction to completion? A: Fischer esterification is fundamentally limited by chemical equilibrium. The mechanism follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence [1]. The collapse of the tetrahedral intermediate ejects water. If this water is not actively removed, it acts as a competing nucleophile, driving the reverse hydrolysis reaction and stalling your yield [2]. Solution: Because undec-5-en-1-ol has a relatively high boiling point, perform the reaction in a non-polar co-solvent (like toluene) and attach a Dean-Stark trap[3]. This allows for the continuous azeotropic removal of water, pushing the equilibrium toward the ester via Le Chatelier's principle.

Q: I am using concentrated sulfuric acid ( H2SO4 ) as a catalyst, but my NMR shows a complex mixture of alkene isomers and a low yield of the target ester. What is causing this? A: Undec-5-en-1-ol contains an internal (Z)-alkene. Strong Brønsted acids like H2SO4 at elevated temperatures can protonate the π -bond, generating a secondary carbocation. This intermediate can undergo hydride shifts or re-eliminate to form thermodynamically favored (E)-alkenes or conjugated systems, destroying your starting material. Solution: Switch to a milder, sterically hindered acid catalyst such as p-toluenesulfonic acid (p-TsOH). p-TsOH provides sufficient acidity to activate the carbonyl oxygen for nucleophilic attack without significantly protonating the internal alkene under standard reflux conditions [3].

Section 2: Steglich Esterification (DCC/DMAP) FAQs

Q: I am using DCC and DMAP at room temperature. My yield is below 40%, and TLC shows a massive amount of a highly polar byproduct. What went wrong? A: You are experiencing O -to- N acyl migration. In a Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. If this intermediate is not rapidly intercepted by the nucleophilic catalyst (DMAP), it undergoes a spontaneous intramolecular rearrangement to form an unreactive N-acylurea dead-end product[4]. Higher temperatures accelerate this parasitic rearrangement faster than the desired intermolecular DMAP attack. Solution: Always initiate the DCC addition at 0 °C. Furthermore, adding a catalytic amount of p-TSA· H2O (~5 mol%) has been proven to protonate the intermediate and suppress the formation of the N-acylurea byproduct, effectively rescuing the yield [4].

Q: How do I completely remove the dicyclohexylurea (DCU) byproduct? It keeps co-eluting in my chromatography columns. A: DCU is notoriously insoluble in most organic solvents but retains slight solubility in dichloromethane (DCM), the standard solvent for Steglich couplings [5]. Solution: Do not attempt to load the crude DCM mixture directly onto a column. Instead, evaporate the DCM completely post-reaction. Resuspend the crude residue in cold ethyl acetate or diethyl ether, where DCU is virtually insoluble. Filter the suspension through a pad of Celite. This ensures >95% of the DCU is removed prior to chromatography.

Quantitative Data Summary

Table 1: Comparison of Esterification Methods for Undec-5-en-1-ol

MethodCatalyst / ReagentsTemp (°C)Typical Conversion (%)Primary PitfallRecommended MitigationStandard Fischer H2SO4 (conc.)110 (Reflux)45 - 60%Alkene isomerization, Equilibrium limitSwitch to p-TsOH, use Dean-Stark trap.Optimized Fischerp-TsOH110 (Reflux)85 - 95%Equilibrium limitUse Dean-Stark trap or Soxhlet with 3Å sieves.Standard SteglichDCC, DMAP25 (RT)35 - 50% O N Acyl migration (N-acylurea)Initiate at 0 °C, ensure rapid stirring.Modified SteglichDCC, DMAP, p-TSA0 to 2580 - 95%DCU purification difficultiesCold EtOAc precipitation, filter through Celite.

Self-Validating Experimental Protocols

Protocol 1: Modified Steglich Esterification with Suppressed Acyl Migration

This protocol utilizes a catalytic acid additive to prevent the formation of unreactive N-acylurea [4].

-

Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.1 equiv) and undec-5-en-1-ol (1.0 equiv) in anhydrous DCM (0.1 M).

-

Catalyst Addition: Add DMAP (0.15 equiv) and p-toluenesulfonic acid monohydrate (p-TSA· H2O , 0.05 equiv).

-

Causality:p-TSA protonates the O-acylisourea intermediate, sterically and electronically inhibiting the intramolecular O -to- N migration.

-

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: Low temperatures kinetically favor the intermolecular DMAP attack over the intramolecular rearrangement.

-

-

Coupling: Add DCC (1.1 equiv) dropwise as a solution in DCM.

-

Reaction & Validation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

-

Self-Validation Step: Monitor by TLC. The formation of a highly polar baseline spot (N-acylurea) should be absent. A white precipitate (DCU) must form in the flask, indicating successful carbodiimide consumption.

-

-

Workup: Evaporate the DCM completely under reduced pressure. Resuspend the crude mixture in cold diethyl ether (or EtOAc) and filter through a Celite pad to remove insoluble DCU.

-

Self-Validation Step: Weigh the recovered dried DCU. It should approximately match the theoretical mass of 1.1 equivalents, confirming complete coupling agent conversion.

-

Protocol 2: Optimized Fischer Esterification with Azeotropic Water Removal

This protocol utilizes physical water removal to bypass equilibrium limitations [2].

-

Preparation: Combine undec-5-en-1-ol (1.0 equiv) and the target carboxylic acid (1.2 equiv) in a round-bottom flask. Add toluene to achieve a 0.2 M concentration.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 equiv).

-

Causality:p-TsOH is utilized instead of H2SO4 to prevent carbocation-mediated isomerization of the C5-C6 double bond.

-

-

Apparatus Setup: Attach a Dean-Stark trap filled with toluene, fitted with a reflux condenser.

-

Reflux & Validation: Heat the mixture to reflux (approx. 110 °C).

-

Self-Validation Step: Observe the accumulation of water in the bottom of the Dean-Stark trap. For a 100 mmol scale reaction, exactly 1.8 mL of water should be collected. The reaction is deemed complete when the water volume remains constant for 30 consecutive minutes.

-

-

Workup: Cool to room temperature. Wash the organic layer thoroughly with saturated aqueous NaHCO3 to remove the acid catalyst and excess carboxylic acid.

-

Self-Validation Step: Test the pH of the aqueous wash. Ensure the pH is >7 before proceeding to solvent evaporation to prevent acid-catalyzed hydrolysis of your new ester during concentration.

-

Mechanistic Pathway: Steglich Esterification Pitfalls

Mechanistic pathway of Steglich esterification highlighting the O-to-N acyl migration pitfall.

References

- OrgoSolver - Fischer Esterification Mechanism and Water Removal.

- Master Organic Chemistry - Fischer Esterification: Removing Water With A Dean-Stark Trap.

- Wikipedia - Fischer–Speier esterification.

- ACS Publications - O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification.

- Green Chemistry (RSC Publishing) - A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.

Technical Support Center: Purification of Undec-5-en-1-ol from Complex Lipid Mixtures

Welcome to the Lipid Purification Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate specific unsaturated fatty alcohols—specifically undec-5-en-1-ol (a C11 monoene)—from complex biological matrices.

Isolating a specific monoene from a matrix containing triglycerides, waxes, saturated alcohols, and phospholipids requires exploiting subtle differences in molecular structure. This center provides troubleshooting guides, mechanistic explanations, and self-validating workflows to ensure high-purity recovery.

Core Purification Workflow

Workflow for isolating undec-5-en-1-ol from complex lipid mixtures using saponification and Ag-SPE.

Troubleshooting & FAQs

Module A: Matrix Deconstruction & Liquid-Liquid Extraction (LLE)

Q: During the liquid-liquid extraction (LLE) step to isolate the unsaponifiable fraction, a severe emulsion forms. How can I resolve this without losing my target alcohol? A: Emulsions are a notorious challenge when extracting fatty alcohols from saponified lipid mixtures[1].

-

The Causality: Saponification generates high concentrations of fatty acid salts (soaps). These molecules act as powerful surfactants, reducing the interfacial tension between the aqueous and organic (hexane) phases, which stabilizes microscopic solvent droplets [1].

-

The Solution: Do not shake the separatory funnel vigorously; instead, use a gentle swirling motion. If an emulsion has already formed, employ the "salting out" technique. Add a saturated sodium chloride (brine) solution to the funnel. This drastically increases the ionic strength of the aqueous phase, which decreases the mutual solubility of the solvents and forces the surfactant molecules to partition into the aqueous layer, thereby breaking the emulsion [1].

Q: Can I use vacuum fractional distillation to purify undec-5-en-1-ol directly from the lipid mixture? A: While vacuum distillation is excellent for separating lipids by chain length, it is highly ineffective for separating molecules with identical carbon counts but differing degrees of unsaturation[2].

-

The Causality: The boiling point difference between undecan-1-ol (saturated) and undec-5-en-1-ol (monoene) is negligible. Distillation relies on vapor pressure differentials driven by molecular weight and hydrogen bonding. Since both molecules are C11 primary alcohols, their thermodynamic profiles are too similar for standard fractional distillation to achieve high purity without massive theoretical plate counts.

Module B: Silver-Ion (Argentation) Chromatography

Q: My undec-5-en-1-ol is co-eluting with saturated undecan-1-ol on a standard silica gel column. How do I separate them? A: Standard normal-phase silica chromatography separates molecules primarily based on polar functional groups (like the hydroxyl group). Because both undec-5-en-1-ol and undecan-1-ol share the same primary alcohol group and chain length, their bulk polarities are nearly identical.

-